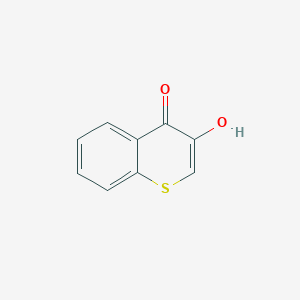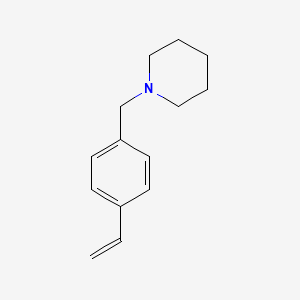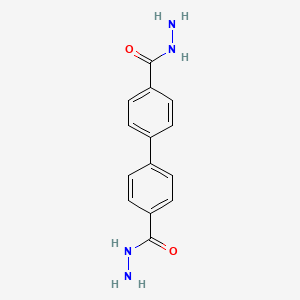![molecular formula C21H17NaO9 B3328015 sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate CAS No. 40820-38-0](/img/structure/B3328015.png)
sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate
Vue d'ensemble
Description
Sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate is a useful research compound. Its molecular formula is C21H17NaO9 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activities
One notable area of research focuses on the antioxidant and radical scavenging properties of related compounds, such as chromones and their derivatives, which share structural similarities with sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate. Studies have demonstrated that these compounds exhibit significant antioxidant activities, potentially beneficial in preventing or mitigating oxidative stress-related diseases. The presence of hydroxyl groups, particularly in positions conducive to radical scavenging, is believed to contribute to these effects (Yadav et al., 2014).
Environmental Remediation Applications
Research has also explored the use of oxidizing agents related to this compound in environmental remediation. Sodium percarbonate (SPC), for example, has been studied for its efficacy in soil and groundwater remediation, capable of degrading various contaminants, including aromatic hydrocarbons and chlorinated solvents. The generation of reactive oxygen species, such as hydroxyl radicals, in the presence of activators has been highlighted as a key mechanism in this process (Pereira & Freitas, 2020).
Pharmaceutical and Medical Applications
In the pharmaceutical and medical fields, compounds structurally related to this compound have shown promise in various therapeutic applications. For instance, baicalein, a flavonoid compound with a similar benzopyran core, has demonstrated anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of hepatocellular carcinoma (HCC). This suggests potential for the development of novel anticancer drugs (Bie et al., 2017).
Industrial and Coating Technologies
In industrial applications, derivatives such as carboxymethyl cellulose acetate butyrate (CMCAB), which could be chemically related, have gained importance, especially in coating technologies. CMCAB, known for its high molecular weight and thermoplastic properties, demonstrates versatility across a range of organic solvents, enhancing the consistency and quality of coatings. Its unique properties also extend to pharmaceutical formulations, where it can modulate drug release rates (El-Sakhawy et al., 2014).
Propriétés
IUPAC Name |
sodium;5-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9.Na/c1-11(22)19-13(24)4-2-5-15(19)28-9-12(23)10-29-16-6-3-7-17-20(16)14(25)8-18(30-17)21(26)27;/h2-8,12,23-24H,9-10H2,1H3,(H,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIUHOSBXFPGZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC3=C2C(=O)C=C(O3)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


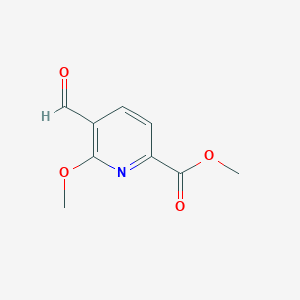
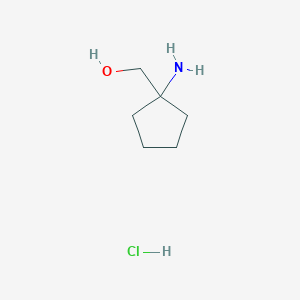

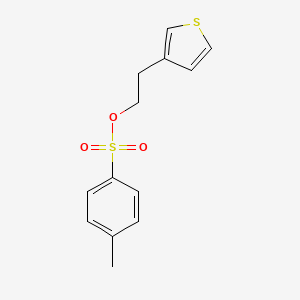
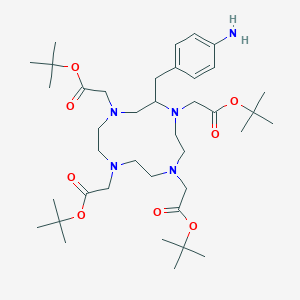
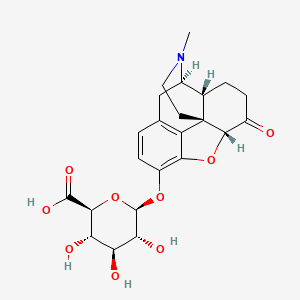
![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)
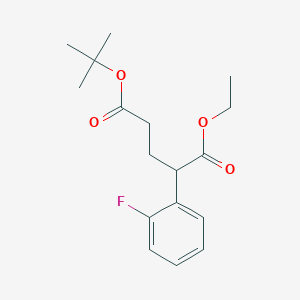

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
